1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Description
1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure consists of a partially saturated pyridine ring (4,5,6,7-tetrahydro) fused with an imidazole ring. Key substituents include a phenyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, while the phenyl moiety may facilitate π-π stacking interactions in biological targets . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as angiotensin II type 2 (AT2) and chemokine CCR5 .
Properties
Molecular Formula |
C13H12F3N3 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
1-phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)12-18-10-8-17-7-6-11(10)19(12)9-4-2-1-3-5-9/h1-5,17H,6-8H2 |
InChI Key |
GMJCJVOSRDPIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N(C(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Position 1 Modifications
- 1-Methyl derivatives: Example: 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: 62488-11-3, ). This derivative is used in PD-L1 inhibitor pharmacophores .
- 1-Cyclopropyl derivatives :
Position 2 Modifications
- 2-Trifluoromethyl vs. 2-Diphenylacetyl: Example: PD123319 (1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, ). The diphenylacetyl group in PD123319 confers potent AT2 receptor antagonism (IC₅₀ ~10 nM), while the trifluoromethyl group in the target compound may enhance metabolic stability and electron-withdrawing effects .
Position 4 Modifications
- 4-Fluorophenyl derivatives: Example: 4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CID 2771111, ).
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (µg/mL) | |
|---|---|---|---|---|
| 1-Phenyl-2-(trifluoromethyl) | 267.26 | 2.8 | 15–20 | |
| 1-Methyl derivative | 163.22 | 1.5 | 50–60 | |
| 4-(4-Fluorophenyl) derivative | 231.25 | 2.3 | 30–40 |
- The trifluoromethyl group increases LogP by ~0.5 units compared to methyl or fluorophenyl derivatives, suggesting improved membrane permeability but reduced aqueous solubility .
Biological Activity
1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroimidazopyridine core and a trifluoromethyl group. Its molecular formula is , with a molecular weight of approximately 273.24 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit promising anticancer properties. For instance, compounds similar to 1-phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A derivative was evaluated for its effects on HeLa and HepG2 cell lines, showing growth inhibition percentages of 54.25% and 38.44%, respectively. This suggests that modifications to the imidazo[4,5-c]pyridine structure can enhance anticancer efficacy while minimizing toxicity to normal cells .
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. Research indicates that imidazo[4,5-c]pyridine derivatives can inhibit key inflammatory mediators such as COX-2 and iNOS.
- Experimental Findings : In vitro assays revealed that certain derivatives significantly reduced the expression levels of COX-2 and iNOS in RAW264.7 cells. The presence of electron-donating groups was found to enhance their anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[4,5-c]pyridine derivatives. Key findings include:
- Trifluoromethyl Group : The trifluoromethyl substitution appears to enhance both anticancer and anti-inflammatory activities.
- Substituent Variations : Modifications at various positions on the imidazo ring can lead to different biological profiles. For example, introducing halogen or alkyl groups can significantly affect potency and selectivity .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
